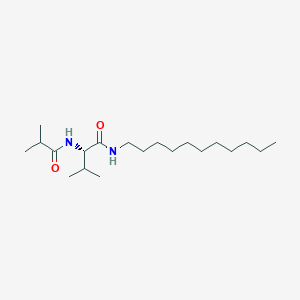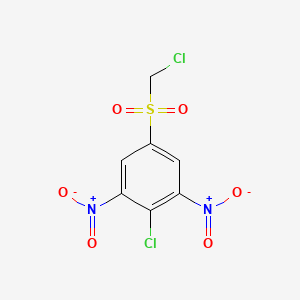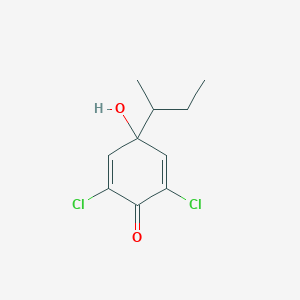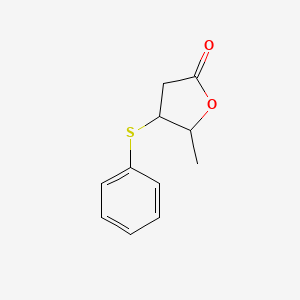
5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is a chemical compound with the molecular formula C5H11O2PS2 It is known for its unique structure, which includes a phosphorus atom bonded to sulfur and oxygen atoms, forming a dioxaphosphinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of a suitable phosphine precursor with sulfur and an alcohol. One common method is the reaction of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane with hydrogen sulfide in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phosphinane derivatives.
Scientific Research Applications
5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfur and phosphorus atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with various molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phosphorus atom can participate in phosphorylation reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione: Similar structure but with different substituents on the phosphorus atom.
2,2’-Oxybis(5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione): Contains an additional oxygen bridge between two dioxaphosphinane rings.
Uniqueness
5-Methyl-2-sulfanyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
61401-29-4 |
|---|---|
Molecular Formula |
C4H9O2PS2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
5-methyl-2-sulfanyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C4H9O2PS2/c1-4-2-5-7(8,9)6-3-4/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
ISBRZPOGXHIMCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COP(=S)(OC1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(4-Ethoxybutyl)-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14570374.png)

![2-{[5-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14570392.png)
![2-Methyl-2-(3-methylphenyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14570393.png)
